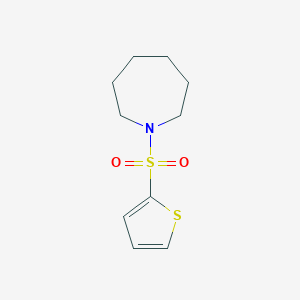

1-(2-Thienylsulfonyl)azepane

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H15NO2S2 |

|---|---|

Peso molecular |

245.4 g/mol |

Nombre IUPAC |

1-thiophen-2-ylsulfonylazepane |

InChI |

InChI=1S/C10H15NO2S2/c12-15(13,10-6-5-9-14-10)11-7-3-1-2-4-8-11/h5-6,9H,1-4,7-8H2 |

Clave InChI |

NZHNVTOIFPLRCR-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CS2 |

SMILES canónico |

C1CCCN(CC1)S(=O)(=O)C2=CC=CS2 |

Origen del producto |

United States |

1-(2-Thienylsulfonyl)azepane chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 1-(2-Thienylsulfonyl)azepane , a specific sulfonamide scaffold utilized in medicinal chemistry as a pharmacophore for various biological targets, including metalloproteinases (MMPs) and serotonin receptors.

Chemical Structure, Synthesis, and Medicinal Applications

Executive Summary

1-(2-Thienylsulfonyl)azepane is a bicyclic sulfonamide comprising a saturated seven-membered azepane (hexamethyleneimine) ring fused via a sulfonyl linker to a 2-thienyl moiety. This molecule represents a "privileged structure" in drug discovery, combining the lipophilic, metabolic stability of the thiophene ring with the conformational flexibility of the azepane core. It serves as a critical intermediate and pharmacophoric subunit in the development of matrix metalloproteinase (MMP) inhibitors, 5-HT receptor ligands, and anti-angiogenic agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-(Thiophene-2-sulfonyl)azepane |

| Systematic Name | N-(2-Thienylsulfonyl)hexamethyleneimine |

| Molecular Formula | C |

| Molecular Weight | 245.36 g/mol |

| Core Scaffold | Sulfonamide (Thiophene + Azepane) |

| Physical State | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Structural Analysis

The molecule features two distinct domains connected by a rigid sulfonyl group:

-

The Azepane Ring: A 7-membered saturated nitrogen heterocycle.[1] Unlike the rigid piperidine (6-membered) or pyrrolidine (5-membered) rings, the azepane ring adopts a flexible twist-chair/twist-boat conformation, allowing it to occupy larger hydrophobic pockets in protein targets.

-

The 2-Thienylsulfonyl Group: The thiophene ring is an electron-rich aromatic system (bioisostere of phenyl). The sulfonyl group (

) acts as a strong electron-withdrawing linker that increases the acidity of adjacent protons (if any) and provides hydrogen bond acceptor sites (oxygen atoms).

Synthesis & Reaction Protocols

The synthesis of 1-(2-Thienylsulfonyl)azepane follows a classic Schotten-Baumann sulfonylation protocol. This reaction is highly reliable, driven by the nucleophilic attack of the azepane nitrogen on the electrophilic sulfur of the sulfonyl chloride.

Reaction Mechanism & Workflow

The reaction involves the direct coupling of Azepane (nucleophile) with 2-Thiophenesulfonyl chloride (electrophile) in the presence of a base to scavenge the liberated HCl.

Figure 1: Mechanistic pathway for the synthesis of 1-(2-Thienylsulfonyl)azepane via nucleophilic substitution.

Standard Experimental Protocol

Objective: Synthesis of 1-(2-Thienylsulfonyl)azepane on a 5.0 mmol scale.

Reagents:

-

Azepane (Hexamethyleneimine): 5.0 mmol (0.56 mL)

-

2-Thiophenesulfonyl chloride: 5.5 mmol (1.0 g)

-

Triethylamine (Et

N): 7.5 mmol (1.05 mL) -

Dichloromethane (DCM): 20 mL (Anhydrous)

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Azepane (5.0 mmol) and Triethylamine (7.5 mmol) in anhydrous DCM (15 mL). Cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve 2-Thiophenesulfonyl chloride (5.5 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress by TLC (Hexane:EtOAc 3:1).

-

Work-up: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with:

-

1M HCl (2 x 15 mL) – Removes unreacted amine.

-

Saturated NaHCO

(2 x 15 mL) – Removes acidic byproducts. -

Brine (1 x 20 mL).

-

-

Purification: Dry the organic phase over anhydrous Na

SO

Expected Yield: 85–95% (Pale yellow solid/oil).

Spectral Characterization (Predicted)

To validate the structure, the following spectral signals are diagnostic:

| Technique | Diagnostic Signal | Assignment |

| Thiophene C5-H (aromatic) | ||

| Thiophene C3-H (aromatic) | ||

| Thiophene C4-H (aromatic) | ||

| Azepane N-CH | ||

| Azepane C-CH | ||

| Thiophene carbons | ||

| Azepane N-C carbons | ||

| Azepane ring carbons | ||

| IR Spectroscopy | 1330, 1150 cm | Sulfonyl (S=O) stretch (asymmetric/symmetric) |

Biological Relevance & Applications[3][4][5][6][8][9][10]

1-(2-Thienylsulfonyl)azepane is rarely a drug in itself but acts as a high-value pharmacophore in larger bioactive molecules.

Structure-Activity Relationship (SAR)

-

Thiophene Bioisosterism: The thiophene ring is often used as a bioisostere for a phenyl ring. It is more electron-rich and slightly smaller, which can improve binding affinity in hydrophobic pockets (e.g., in Carbonic Anhydrase or MMP enzymes).

-

Azepane Flexibility: The 7-membered ring allows for "induced fit" binding. In 5-HT (Serotonin) antagonists, the azepane nitrogen often serves as a basic center (if not sulfonylated) or a hydrophobic spacer (when sulfonylated).

Key Therapeutic Areas

-

Matrix Metalloproteinase (MMP) Inhibitors: Sulfonamide derivatives of azepane have been explored as inhibitors of MMP-2 and MMP-9, enzymes involved in tissue remodeling and cancer metastasis. The sulfonyl group coordinates with the zinc ion in the enzyme's active site or positions the thiophene ring into the S1' specificity pocket.

-

CNS Agents (5-HT Ligands): Azepane derivatives are frequent scaffolds in antipsychotic and antidepressant research. The sulfonyl-azepane motif provides a rigid linker that positions aromatic groups to interact with G-protein coupled receptors (GPCRs).

-

Anti-Angiogenesis: Sulfonamides containing thiophene moieties have shown potential in inhibiting angiogenesis (blood vessel formation) in tumor models, as described in patent literature (e.g., WO2004033419).

Figure 2: Pharmacophoric mapping of the 1-(2-Thienylsulfonyl)azepane scaffold in drug discovery.

References

-

US Patent 7,205,302 B2. Heterocyclic compound derivatives and medicines.[2] (2007). Describes the synthesis and application of heterocyclic sulfonamides, including thiophene-sulfonyl derivatives, as pharmaceutical intermediates.

-

WO Patent 2004/033419 A1. Sulfonamides having antiangiogenic and anticancer activity. (2004). Details the use of 2-thiophenesulfonyl chloride in the synthesis of bioactive sulfonamides for cancer therapy.

-

PubChem Compound Summary. 1H-Azepine, hexahydro-1-((2-thienyldimethylsilyl)methyl)-. (Accessed 2024).[3] Provides structural data on related azepane-thiophene derivatives.

-

Design and synthesis of ligands for the FK506-binding proteins. Dissertation, LMU München. (2009). Discusses the use of 2-thiophenesulfonyl chloride as a reagent for synthesizing sulfonamide-based ligands.

Sources

1-(2-Thienylsulfonyl)azepane: A Technical Guide to Identity, Synthesis, and Application

The following is an in-depth technical guide regarding 1-(2-Thienylsulfonyl)azepane .

Part 1: Executive Summary & Chemical Identity

1-(2-Thienylsulfonyl)azepane is a sulfonamide derivative characterized by a seven-membered azepane (hexamethyleneimine) ring sulfonylated by a thiophene moiety. It serves as a bioisostere of 1-(benzenesulfonyl)azepane , where the thiophene ring replaces the phenyl group to modulate lipophilicity, metabolic stability, and electronic properties in drug design.

While the phenyl analog (CAS 41178-59-0) is widely indexed, the thiophene derivative is frequently encountered as a specific library compound or intermediate in the synthesis of complex pharmacophores (e.g., 11

Chemical Data Matrix

| Property | Specification |

| Chemical Name | 1-(Thiophene-2-sulfonyl)azepane |

| Systematic Name | 1-(2-Thienylsulfonyl)hexamethyleneimine |

| Molecular Formula | |

| Molecular Weight | 245.36 g/mol |

| SMILES | O=S(=O)(N1CCCCCC1)C2=CC=CS2 |

| Precursor A | Azepane (CAS: 111-49-9) |

| Precursor B | 2-Thiophenesulfonyl chloride (CAS: 16629-19-9) |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| Hydrogen Bond Acceptors | 3 (O, O, N) |

The "Elusive" CAS Number

Unlike its benzene analog, 1-(2-thienylsulfonyl)azepane does not possess a widely indexed "Golden Record" CAS number in public repositories (PubChem/ChemSpider) as of early 2026. It is often cataloged under proprietary library identifiers in databases like SciFinder-n or Reaxys.

Search Strategy for Proprietary Databases:

-

Search by Structure: Draw the azepane ring attached to the sulfonyl group, then the 2-thiophene ring.

-

Search by Component: Use the reaction query 111-49-9 + 16629-19-9 (product search).

-

Search by Formula: C10H15NO2S2 refined by "thiophene".

Part 2: Synthesis Protocol & Mechanism

The synthesis of 1-(2-thienylsulfonyl)azepane follows a standard nucleophilic substitution pathway (sulfonylation). The secondary amine (azepane) attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.

Reaction Mechanism Visualization

Caption: Nucleophilic sulfonylation pathway. Azepane attacks the sulfonyl sulfur, followed by elimination of chloride, facilitated by a base to neutralize the HCl byproduct.

Experimental Protocol (Standardized)

Objective: Synthesis of 1-(2-thienylsulfonyl)azepane on a 10 mmol scale.

Reagents:

-

Azepane (Hexamethyleneimine): 1.0 g (10.1 mmol, 1.0 equiv).

-

2-Thiophenesulfonyl chloride: 2.02 g (11.1 mmol, 1.1 equiv).

-

Triethylamine (Et

N): 2.1 mL (15.1 mmol, 1.5 equiv). -

Dichloromethane (DCM): 20 mL (Anhydrous).

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add Azepane and DCM .

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Triethylamine dropwise over 5 minutes.

-

Addition of Electrophile: Dissolve 2-Thiophenesulfonyl chloride in 5 mL DCM and add dropwise to the reaction mixture at 0°C. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Quench with water (20 mL).

-

Extract with DCM (2 x 20 mL).

-

Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO

, and brine. -

Dry over anhydrous Na

SO

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Characterization & Analytical Profile

Since specific spectral data for this compound is often proprietary, the following data is predicted based on fragment analysis of the azepane ring and thiophene sulfonamides.

Predicted NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.60 | dd | 1H | Thiophene H-5 | Aromatic (Alpha to Sulfur) |

| 7.55 | dd | 1H | Thiophene H-3 | Aromatic (Alpha to Sulfonyl) |

| 7.10 | dd | 1H | Thiophene H-4 | Aromatic (Beta) |

| 3.25 – 3.35 | t | 4H | Azepane | Adjacent to Nitrogen ( |

| 1.70 – 1.80 | m | 4H | Azepane | Ring methylene |

| 1.55 – 1.65 | m | 4H | Azepane | Ring methylene |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

-

Adducts:

Part 4: Pharmacological Applications[3][4]

The 1-(2-thienylsulfonyl)azepane scaffold appears in medicinal chemistry literature primarily as a hydrophobic core or linker in larger bioactive molecules.

Bioisosterism in Drug Design

The replacement of a benzene ring with a thiophene ring (Bioisosterism) often results in:

-

Altered Metabolism: Thiophene is more electron-rich, potentially altering CYP450 oxidation sites.

-

Size Reduction: The 5-membered thiophene ring is sterically smaller than the 6-membered benzene, allowing for different binding pocket fits.

Known Activity of Azepane Sulfonamides

Research into azepane sulfonamides has highlighted activity in several therapeutic areas:

-

11

-HSD1 Inhibitors: Azepane sulfonamides have been synthesized as inhibitors of 11 -

Antimicrobial Agents: Sulfonamides derived from azepane have shown efficacy against Gram-positive bacteria in screening libraries.

Caption: Pharmacological utility of the azepane sulfonamide scaffold in drug discovery.

References

-

Synthesis of Azepane Precursors

-

Source: Matrix Fine Chemicals. "Azepane | CAS 111-49-9". Accessed Feb 2026.[1]

-

URL:

-

-

Thiophene Sulfonyl Chloride Properties

- Source: PubChem. "2-Thiophenesulfonyl chloride (CID 85518)".

-

URL:[Link]

-

Azepane Sulfonamides in Drug Discovery (11

-HSD1):- Source: PubMed. "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors". Bioorg Med Chem Lett. 2009.

-

URL:[Link]

-

Bioactivity of Azepane Derivatives

- Source: BenchChem. "Azepane-Containing Compounds: A Comprehensive Technical Review".

-

URL:

-

General Synthesis of Sulfonamides

- Source: ChemicalBook. "Reaction of Amines with Sulfonyl Chlorides".

-

URL:

Sources

Harnessing the Synergy of Sulfonyl and Azepane Scaffolds in Drug Discovery Libraries

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the sulfonyl group's unique physicochemical properties and the azepane ring's privileged three-dimensional architecture presents a compelling strategy in modern medicinal chemistry. This guide provides an in-depth exploration of sulfonyl azepane derivatives, a chemical class with demonstrated potential across a spectrum of therapeutic areas. We will dissect the causal logic behind synthetic strategies, analyze structure-activity relationships (SAR) through quantitative data, and illuminate the molecular mechanisms by which these compounds engage biological targets. This document serves as a technical resource for researchers aiming to design, synthesize, and evaluate novel sulfonyl azepane-based therapeutic agents.

The Strategic Value of Sulfonyl Azepanes in Medicinal Chemistry

The design of effective drug candidates hinges on the meticulous selection of molecular scaffolds that confer favorable biological activity and pharmacokinetic profiles. The azepane ring, a seven-membered nitrogen-containing heterocycle, is recognized as a "privileged structure" in drug discovery.[1][2] Its inherent non-planar, flexible conformation allows for the presentation of substituents in a defined three-dimensional space, enabling precise interactions with complex biological targets.[3] There are over 20 FDA-approved drugs containing the azepane motif, validating its utility in developing therapeutic agents for a wide range of diseases.[4]

When the azepane scaffold is functionalized with a sulfonyl group (R-SO₂-R'), a powerful synergy emerges. The sulfonyl moiety is not merely a linker; it is a critical pharmacophoric element. It can act as a bioisostere for carbonyl or carboxyl groups, form crucial hydrogen bond interactions with protein residues, and enhance metabolic stability by blocking labile sites.[5][6] The introduction of a sulfonyl group can also modulate key physicochemical properties like solubility and polarity, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][7] The combination of these two components creates a versatile and potent scaffold for building high-quality drug discovery libraries.

Constructing Sulfonyl Azepane Libraries: Synthetic Strategies

The generation of diverse sulfonyl azepane libraries requires robust and flexible synthetic methodologies. The choice of a synthetic route is dictated by the desired substitution patterns and the need for efficiency and scalability. Key strategies often involve either forming the azepane ring in the presence of the sulfonyl group or installing the sulfonyl group onto a pre-formed azepane core.

Several powerful methods for constructing the azepane ring have been developed, including:

-

Ring-Closing and Cyclization Reactions: These are among the most common methods, often employing metal catalysis (e.g., Palladium, Rhodium, Gold, Silver) to facilitate the intramolecular cyclization of linear precursors.[8]

-

Ring-Expansion Reactions: This strategy involves the expansion of smaller, more readily available rings, such as piperidines, to yield the seven-membered azepane structure with excellent stereoselectivity.[9]

-

Cycloaddition Reactions: Formal [5+2] cycloadditions provide an efficient route to fused azepine derivatives, constructing the seven-membered ring in a single, atom-economic step.[8]

-

Ligand-Controlled Nitrene Transfer: Recent advances allow for tunable synthesis, where the choice of a silver catalyst's ligand can selectively direct a reaction toward either azepine formation or C-H amination, offering precise control over the final product.[10]

Exemplary Protocol: Rhodium(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement

This protocol describes a general method for forming fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles, which proceeds through a rhodium(II)-catalyzed intramolecular cyclopropanation followed by a rapid 1-aza-Cope rearrangement.[8]

Self-Validating System: The success of this reaction is validated by the consumption of the triazole starting material (monitored by TLC) and the appearance of the characteristic fused dihydroazepine product, confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The predictable rearrangement following the cyclopropanation provides an internal check on the desired reaction pathway.

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 1-sulfonyl-1,2,3-triazole bearing a tethered diene (1.0 equiv).

-

Solvent Addition: Dissolve the starting material in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane) to a concentration of 0.1 M.

-

Catalyst Introduction: Add the rhodium(II) catalyst, such as Rh₂(OAc)₄ (2 mol%), to the solution. The choice of catalyst can influence yield and selectivity.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the triazole starting material. The reaction typically proceeds to completion within 1-4 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure fused dihydroazepine product.

-

Characterization: Confirm the structure of the final product using standard spectroscopic techniques (NMR, IR, HRMS).

Therapeutic Applications & Targeted Pathways

Sulfonyl azepane derivatives have demonstrated significant activity against a variety of biological targets, making them relevant for multiple therapeutic areas.

A. Metabolic Diseases: 11β-HSD1 Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid that plays a role in regulating blood glucose. Overactivity of this enzyme is linked to obesity and type 2 diabetes. Azepane sulfonamides have emerged as potent inhibitors of 11β-HSD1.[11]

Structure-activity relationship studies have shown that substitutions at the 4-position of the azepane ring are critical for inhibitory potency. This has led to the discovery of compounds with IC₅₀ values in the low nanomolar range, demonstrating the scaffold's potential for developing new anti-diabetic agents.[11]

B. Oncology: Protein Kinase B (PKB/Akt) Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Novel azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB, also known as Akt).[12]

A lead compound derived from (-)-balanol, which contains an azepane ring, showed an IC₅₀ of 5 nM against PKB-alpha.[12] However, this initial compound suffered from plasma instability due to an ester moiety. Through structure-based optimization, the unstable ester was replaced with a more robust linkage, leading to a new derivative that retained high potency (IC₅₀ = 4 nM) and demonstrated improved plasma stability, highlighting the power of iterative design with this scaffold.[12]

C. Infectious Diseases: LpxH Inhibition in Gram-Negative Bacteria

The rise of multi-drug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. The enzyme LpxH, which is essential in the biosynthesis of lipid A in most Gram-negative pathogens, represents an excellent antibacterial target.[13] A class of sulfonyl piperazine inhibitors (a closely related six-membered ring scaffold) was identified as targeting LpxH. SAR studies on these compounds revealed a clear pharmacophore consisting of two aromatic rings, two hydrophobic groups, and a hydrogen-bond acceptor, providing a blueprint for designing new inhibitors, including potential azepane-based analogues.[13]

Quantitative Structure-Activity Relationship (SAR) Analysis

The systematic study of how structural modifications to a molecule impact its biological activity is the cornerstone of medicinal chemistry.[14] For sulfonyl azepane derivatives, SAR exploration allows for the rational optimization of lead compounds into clinical candidates.

Case Study: Azepane Sulfonamide Inhibitors of 11β-HSD1

A series of azepane sulfonamides were synthesized and evaluated for their ability to inhibit 11β-HSD1. The SAR study focused on modifications to the substituent at the 4-position of the azepane ring.[11]

| Compound ID | 4-Position Substituent | 11β-HSD1 IC₅₀ (nM) |

| 28 | 4-Fluorophenyl | 26 |

| 29 | 4-Chlorophenyl | 11 |

| 30 | 4-(Trifluoromethyl)phenyl | 3.0 |

| 31 | 3-Chlorophenyl | 22 |

| 32 | 3,4-Dichlorophenyl | 6.0 |

Data sourced from Neelamkavil et al., Bioorg. Med. Chem. Lett., 2009.[11]

Field-Proven Insights:

-

Causality: The data clearly demonstrates that electronic and steric properties of the substituent at the 4-position of the azepane ring profoundly influence inhibitory activity.

-

Halogen Effects: A simple fluoro-substituent (Compound 28 ) provides moderate potency. Switching to a more electron-withdrawing chloro group (Compound 29 ) more than doubles the activity.

-

Positional Isomers: The position of the substituent is critical. A 3-chloro group (Compound 31 ) is less effective than a 4-chloro group (Compound 29 ), suggesting a specific spatial requirement within the enzyme's binding pocket.

-

Optimal Substitution: The most potent compound in this series, 30 , features a 4-(trifluoromethyl)phenyl group. The strong electron-withdrawing nature and steric bulk of the CF₃ group appear to be optimal for binding, resulting in a single-digit nanomolar inhibitor. Combining two chloro groups at the 3 and 4 positions (Compound 32 ) also yields a highly potent inhibitor, further underscoring the importance of electron-withdrawing features at the para-position.

Experimental Workflow: Evaluating Anticancer Activity

To assess the therapeutic potential of novel sulfonyl azepane derivatives, a robust and reproducible biological assay is required. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol: MTT Assay for Cytotoxicity

Principle: This assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the sulfonyl azepane test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂ to allow the compounds to exert their effects.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours. During this period, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

Sulfonyl azepane derivatives represent a highly versatile and promising class of compounds for drug discovery. The combination of the azepane ring's favorable three-dimensional geometry with the powerful physicochemical and hydrogen-bonding properties of the sulfonyl group provides a robust platform for developing potent and selective modulators of diverse biological targets.

Future research should focus on expanding the synthetic toolbox to access novel and more complex azepane substitution patterns.[2] The application of computational chemistry and structure-based design will be crucial in further refining the interactions between these scaffolds and their target proteins. As our understanding of the biological roles of these compounds deepens, sulfonyl azepane libraries will undoubtedly continue to yield valuable lead compounds and, ultimately, new therapeutic agents to address unmet medical needs.[4]

References

-

ResearchGate. Synthesis of N-sulfonated N-azepines | Request PDF. Available from: [Link].

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available from: [Link].

-

Zhou, P. et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Available from: [Link].

-

ChemRxiv. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link].

-

Breitenlechner, C. B. et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. Available from: [Link].

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. Available from: [Link].

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link].

-

ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. Available from: [Link].

-

Zha, G. F. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link].

-

Ligand-Controlled Synthesis of Azepine Derivatives. Synfacts. Available from: [Link].

-

Neelamkavil, S. F. et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

-

Bentham Science. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available from: [Link].

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link].

-

Kim, D. et al. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link].

-

ResearchGate. Structure-Activity Relationships of Azepine-Based Drug Candidates. Available from: [Link].

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). Available from: [Link].

-

Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.ucla.edu [chem.ucla.edu]

Technical Guide: Thiophene-Based Sulfonamide Scaffolds for Lead Optimization

Executive Summary

This technical guide addresses the strategic integration of thiophene-based sulfonamides in medicinal chemistry. While the benzene sulfonamide pharmacophore is ubiquitous, the thiophene bioisostere offers distinct physicochemical advantages—specifically regarding lipophilicity modulation (

The Medicinal Chemistry Rationale: Thiophene vs. Benzene

The transition from a phenyl to a thienyl scaffold is not merely a geometric exchange; it is an electronic and physicochemical modulation.

Bioisosteric Divergence

Thiophene is a 5-membered, electron-rich aromatic heterocycle. Unlike benzene, the sulfur atom contributes a lone pair to the

Table 1: Physicochemical Comparison of Scaffolds

| Parameter | Benzene (Phenyl) | Thiophene (Thienyl) | Impact on Lead Optimization |

| LogP | ~2.13 | ~1.81 | Solubility: Thiophene improves aqueous solubility due to lower lipophilicity. |

| Bond Angle | 120° | ~93° (C-S-C) | Geometry: Thiophene alters the vector of substituents, potentially accessing new sub-pockets. |

| Electronics | Neutral | Electron-Rich ( | Binding: Enhanced |

| Metabolism | Epoxidation (slow) | S-oxidation / Epoxidation | Liability: Thiophene introduces specific metabolic soft spots (See Section 4). |

The "Privileged" Interaction

In metalloenzyme targets like Carbonic Anhydrase (CA) , the sulfonamide moiety acts as a Zinc-binding group (ZBG). The thiophene tail, being more compact and electron-rich than benzene, often exhibits superior affinity for the hydrophobic half of the active site, as seen in the development of Dorzolamide.

Synthetic Architectures: Precision Protocols

Standard chlorosulfonation (using

Protocol: Regioselective Sulfonamide Synthesis via Lithiation

Objective: Synthesize a 5-substituted thiophene-2-sulfonamide with high regiofidelity.

Reagents:

-

Substrate: 2-bromo-5-substituted-thiophene

-

Lithiation Agent:

-Butyllithium ( -

Sulfur Source: Sulfur Dioxide (

) gas (dried) or DABSO (solid -

Chlorinating Agent:

-Chlorosuccinimide (NCS)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Add anhydrous THF and cool to -78°C (dry ice/acetone bath). Causality: Low temperature prevents the "scrambling" of the lithiated species and suppresses polymerization.

-

Lithiation: Add the 2-bromothiophene substrate. Dropwise add

-BuLi (1.1 eq) over 20 minutes. Stir for 30 mins at -78°C. -

Sulfination: Bubble dry

gas into the solution for 15 minutes (or add DABSO). The solution will turn pale yellow, indicating the formation of the lithium sulfinate intermediate ( -

Activation: Allow the mixture to warm to 0°C. Add NCS (1.2 eq) dissolved in THF/DCM. Stir for 1 hour. Mechanism: This converts the sulfinate to the sulfonyl chloride (

) under mild oxidative conditions. -

Amidation: Cool to 0°C. Add the requisite amine (

) and a base (TEA or DIPEA, 2.0 eq). Warm to RT and stir overnight. -

Workup: Quench with sat.

. Extract with EtOAc.[1] Wash with brine.[1] Dry over

Synthetic Workflow Visualization

Figure 1: Regiocontrolled synthesis of thiophene sulfonamides via lithiation-sulfination sequence, avoiding harsh chlorosulfonic acid conditions.

Therapeutic Applications & SAR Logic

The primary utility of this scaffold lies in Carbonic Anhydrase (CA) inhibition (glaucoma, diuretics, anticancer) and COX-2 inhibition.

Carbonic Anhydrase Selectivity

The CA active site contains a Zinc ion coordinated by three histidine residues.

-

The Anchor: The sulfonamide (

) nitrogen coordinates directly to the -

The Tail: The thiophene ring extends into the hydrophobic pocket.

-

SAR Insight: 5-membered rings (thiophene) often show higher affinity than 6-membered rings (benzene) for CA II due to a tighter fit in the hydrophobic cleft and favorable Van der Waals interactions with Phe131.

Lead Optimization Logic

When optimizing a hit, the position of the sulfonamide relative to the sulfur atom is critical.

-

2-Sulfonamides: Generally more stable and potent.

-

3-Sulfonamides: Often less stable; the C-3 position is electronically different, affecting the pKa of the sulfonamide group (acidity is required for Zn binding).

Lead Optimization: Mitigating Metabolic Liabilities

The "Achilles' heel" of the thiophene scaffold is metabolic activation by Cytochrome P450 (CYP450).[2]

The Mechanism of Toxicity (S-Oxidation)

Thiophene rings are "structural alerts" if not properly substituted.

-

S-Oxidation: CYP450 attacks the sulfur lone pair, forming a Thiophene-S-oxide .

-

Reactivity: This intermediate is an electrophile and a diene. It can undergo:

-

Diels-Alder Dimerization: Leading to polymer-like aggregates.

-

Michael Addition: Glutathione (GSH) or protein nucleophiles attack, leading to hepatotoxicity (e.g., Tienilic acid withdrawal).

-

Stabilization Strategy (The "Blockade")

To optimize the lead, you must block the metabolic soft spots.

-

Strategy A (Steric/Electronic Block): Substitute the C-5 position (and optionally C-4) with bulky or electron-withdrawing groups (Cl,

). This reduces the electron density on the sulfur and sterically hinders CYP approach. -

Strategy B (Scaffold Hopping): If S-oxidation persists, replace thiophene with thiazole (nitrogen reduces S-reactivity) or isothiazole.

Protocol: Microsomal Stability & GSH Trapping

Objective: Quantify metabolic stability and identify reactive metabolites.

-

Incubation: Incubate test compound (

) with Liver Microsomes (RLM/HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -

Trapping Agent: Add Glutathione (GSH, 5 mM) to a parallel reaction.

-

Analysis: Quench with Acetonitrile at T=0, 15, 30, 60 min. Centrifuge.

-

LC-MS/MS Detection:

-

Look for M+16 peak (S-oxide or Epoxide).

-

Look for M+307 peak (GSH adduct).

-

Decision: If GSH adduct > 1% of parent, the scaffold is liable. Action: Modify C-5 substituent.

-

Optimization Cycle Visualization

Figure 2: The DMTA (Design-Make-Test-Analyze) cycle specifically tailored for mitigating thiophene S-oxidation risks.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Dansette, P. M., et al. (2005). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates.[2][3] Chemical Research in Toxicology. Link

-

Lombardino, J. G., & Wiseman, E. H. (1974). Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles. Journal of Medicinal Chemistry (Bioisosterism context). Link

-

Blum, S. P., et al. (2021).[4] Electrochemistry enables new, greener route to aromatic sulfonamides.[4] Chemistry World. Link

-

BenchChem. (2025).[1][5] Application Notes and Protocols for the Lithiation of 3-Bromothiophene. BenchChem Protocols. Link

Sources

1-(2-Thienylsulfonyl)azepane as a scaffold for 11beta-HSD1 inhibitors

Application Note: 1-(2-Thienylsulfonyl)azepane as a Scaffold for 11

Executive Summary

The inhibition of 11

This application note details the utility of the 1-(2-thienylsulfonyl)azepane scaffold. This structure combines a lipophilic thiophene "cap," a sulfonyl hydrogen-bond acceptor, and a hydrophobic azepane ring. This guide provides validated protocols for synthesis, high-throughput screening (HTS) using Scintillation Proximity Assays (SPA), and critical counter-screening against the renal isozyme 11

Pharmacological Rationale & Scaffold Architecture

Mechanism of Action

11

Structural Logic of the Scaffold

The 1-(2-thienylsulfonyl)azepane scaffold functions as a "reverse sulfonamide" pharmacophore.

-

Thiophene Ring: Acts as a lipophilic moiety that occupies the hydrophobic pocket of the enzyme (often displacing the steroid A/B rings).

-

Sulfonyl Group (

): Provides rigid geometry and acts as a hydrogen bond acceptor, interacting with key residues (e.g., Ser170 or Tyr177) in the catalytic triad. -

Azepane Ring: A 7-membered hydrophobic ring that fills the solvent-exposed channel or large hydrophobic region. It offers higher lipophilic efficiency (LipE) potential compared to smaller piperidine rings due to its conformational flexibility and bulk.

Chemical Synthesis Protocol

Objective: Synthesis of 1-(2-thienylsulfonyl)azepane from commercially available precursors.

Reagents:

-

Azepane (CAS: 111-49-9)

-

2-Thiophenesulfonyl chloride (CAS: 16629-19-9)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with nitrogen. Add Azepane (1.0 eq) and DCM (10 mL/mmol) .

-

Base Addition: Cool the solution to 0°C. Add TEA (1.5 eq) dropwise to scavenge the HCl byproduct.

-

Sulfonylation: Dissolve 2-Thiophenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Work-up: Quench with water. Extract the organic layer with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

, concentrate in vacuo. Purify via silica gel flash chromatography.

Yield Expectation: >85%

Validation:

In Vitro Assay Protocol: Scintillation Proximity Assay (SPA)

Principle:

The SPA format is the gold standard for HSD1 screening. It relies on the reduction of tritiated cortisone (

Assay Workflow Visualization

Caption: Figure 1. Schematic of the Scintillation Proximity Assay (SPA) for 11

Detailed Protocol

Materials:

-

Enzyme: Human 11

-HSD1 microsomes (HEK-293 transfected lysate).[2] -

Substrate:

-Cortisone (approx. 50 Ci/mmol). -

Cofactor: NADPH (freshly prepared).

-

Beads: Protein A Yttrium Silicate SPA beads + Anti-cortisol monoclonal antibody.

-

Inhibitor Control: Glycyrrhetinic Acid (GA) or Carbenoxolone.

Procedure:

-

Compound Plating: Dispense 0.5

L of test compound (in DMSO) into 384-well white plates. Final DMSO concentration must be <1%. -

Enzyme Mix: Add 10

L of microsomal preparation in Assay Buffer (50 mM Tris-HCl pH 7.4, 0.1% BSA). -

Substrate Start: Initiate reaction by adding 10

L of Substrate Mix ( -

Incubation: Incubate at Room Temperature for 2 hours on a shaker.

-

Detection: Add 20

L of SPA Bead suspension containing -

Equilibration: Incubate for at least 8 hours (or overnight) to allow antibody-antigen equilibrium.

-

Read: Measure on a MicroBeta or TopCount scintillation counter.

Data Analysis:

Calculate % Inhibition:

-

Max CPM: DMSO control (Full activity).

-

Min CPM: Standard inhibitor excess (Background).

Selectivity Profiling (11 -HSD2)

Criticality: Inhibition of the renal isozyme 11

Protocol Differences:

-

Enzyme: 11

-HSD2 microsomes.[3] -

Direction: Dehydrogenase activity (Cortisol

Cortisone).[1][4][5][6][7] -

Cofactor:

(Not NADPH). -

Tracer:

H-Cortisol.[3] -

Readout: Since SPA beads usually detect cortisol, an HSD2 assay often requires HPLC separation or a specific "Reverse SPA" using anti-cortisone antibodies (less common) or simply measuring the disappearance of

H-Cortisol.

Target Metric: Selectivity Ratio (

Metabolic Stability & Optimization

The thiophene ring is a structural alert. It is susceptible to metabolic activation via Cytochrome P450s (S-oxidation), leading to reactive metabolites.[8]

Optimization Strategy:

-

Blocking: Introduce substituents (Chlorine, Methyl) at the C-5 position of the thiophene ring to block metabolic attack.

-

Scaffold Hopping: If stability is poor, replace the thiophene with a fluorophenyl or pyridyl group, maintaining the sulfonyl-azepane core.

Table 1: Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background | Non-specific binding of | Use specific monoclonal Abs; increase BSA in buffer. |

| Low Signal | Degraded NADPH | Prepare NADPH fresh; store frozen aliquots at -80°C. |

| Inconsistent | DMSO > 1% | 11 |

| "Flat" SAR | Azepane ring too flexible | Add substituents (e.g., 4-methyl) to the azepane ring to lock conformation. |

References

-

Mechanism & Disease Link

-

Hughes, K. A., et al. "11

-Hydroxysteroid dehydrogenase type 1 (11

-

-

Assay Protocol (SPA)

-

Scaffold Chemistry (Azepane Sulfonamides)

-

Metabolic Liability (Thiophene)

-

Dansette, P. M., et al. "Metabolic activation of thiophenes." Chem Res Toxicol. 2005.[3]

-

-

Selectivity (HSD2)

-

Chapman, K., et al. "11

-Hydroxysteroid dehydrogenases: intracellular gatekeepers of tissue glucocorticoid action." Physiol Rev. 2013.

-

Sources

- 1. Small molecule 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel selective peptide inhibitors of 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. Synthesis of potent and orally efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitor HSD-016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bindingdb.org]

- 10. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Parallel Synthesis of N-Sulfonyl Azepane Libraries via Scavenger-Assisted Protocols

Abstract

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering unique conformational flexibility distinct from its 5- and 6-membered counterparts (pyrrolidines and piperidines). N-sulfonylated azepanes have demonstrated significant potency against targets such as 11

This Application Note details a streamlined solution-phase parallel synthesis protocol utilizing polymer-supported scavenger resins . This approach combines the favorable kinetics of solution-phase chemistry with the rapid work-up of solid-phase synthesis, delivering HTS-ready libraries (>90% purity) without column chromatography.

Strategic Synthetic Planning

The Azepane Advantage

Unlike rigid piperidines, the azepane ring adopts a twisted chair conformation, allowing functional groups to access unique vectors in the biological target's binding pocket. The introduction of an N-sulfonyl group serves two purposes:

-

Metabolic Stability: Sulfonamides are generally more stable to hydrolysis and enzymatic degradation than amides.

-

Electronic Modulation: The sulfonyl group acts as a hydrogen bond acceptor and rigidifies the ring, reducing the entropic cost of binding.

Route Selection: RCM vs. Ring Expansion

While ring expansion (e.g., Schmidt reaction) is classic, Ring-Closing Metathesis (RCM) is preferred for library generation because it allows the assembly of the 7-membered ring from diverse, easily accessible amino acid-derived dienes.

The "Scavenger-Assisted" Workflow

To meet HTS requirements, we employ a "chemoselective filtration" strategy.

-

Reaction: Azepane Core + Excess Sulfonyl Chloride

Sulfonamide. -

Base: Solid-supported Diisopropylethylamine (PS-DIEA) acts as an acid scavenger.

-

Cleanup: Solid-supported Trisamine (PS-Trisamine) scavenges excess electrophiles (sulfonyl chlorides).

Figure 1: Workflow for the generation of N-sulfonyl azepane libraries using RCM and scavenger resin purification.

Experimental Protocols

Protocol A: Synthesis of the Azepane Core (Scale-Up)

Note: This step is performed in batch mode to generate the "scaffold" for the library.

Reagents:

-

Diallylamine derivative (Precursor)

-

Grubbs 2nd Generation Catalyst

-

Dichloromethane (DCM), anhydrous

-

TFA (Trifluoroacetic acid)

Procedure:

-

Cyclization: Dissolve the diallylamine precursor (10 mmol) in anhydrous DCM (0.01 M concentration—high dilution is critical to favor intramolecular RCM over intermolecular polymerization).

-

Catalysis: Add Grubbs II catalyst (2-5 mol%). Reflux under Nitrogen for 12–24 hours.

-

Verification: Monitor by TLC or LCMS for disappearance of the diene.

-

Hydrogenation (Optional): If a saturated azepane is required, pass the crude alkene through a Pd/C cartridge under H2 (1 atm) or perform standard batch hydrogenation.

-

Deprotection: Treat the N-protected intermediate (e.g., N-Boc) with 20% TFA/DCM for 2 hours.

-

Free Basing: Concentrate in vacuo. Redissolve in DCM and wash with saturated NaHCO3 to obtain the free secondary amine.

-

Yield Check: Confirm structure via 1H NMR (look for 7-membered ring protons at

1.5–1.8 ppm and 3.0–3.5 ppm).

Protocol B: Parallel Sulfonylation (Library Generation)

Note: This protocol is designed for a 96-well block format.

Reagents:

-

Azepane Core (from Protocol A)

-

Diverse Sulfonyl Chlorides (R-SO2-Cl) - Select 80-90 commercially available variants.

-

PS-DIEA: Polystyrene-supported Diisopropylethylamine (Base loading ~3.5 mmol/g).

-

PS-Trisamine: Polystyrene-supported Tris(2-aminoethyl)amine (Scavenger loading ~4.0 mmol/g).

-

Solvent: Anhydrous DCM or THF.

Step-by-Step Methodology:

| Step | Action | Critical Technical Note |

| 1. Preparation | Load PS-DIEA resin (2.0 equiv) into each well of a 96-well filter plate (25 µm frit). | The resin acts as a base to neutralize HCl generated during sulfonylation. |

| 2. Scaffold Addition | Add Azepane Core solution (0.1 mmol in 500 µL DCM) to all wells. | Ensure the amine is fully dissolved. |

| 3. Library Dispensing | Add unique Sulfonyl Chlorides (1.5 equiv) to individual wells. | Use 1.5 equiv excess to drive the reaction to completion, ensuring all Azepane is consumed. |

| 4. Reaction | Seal plate and shake at room temperature for 12–16 hours. | Do not heat above 40°C to prevent sulfonamide degradation or resin leaching. |

| 5. Scavenging | Add PS-Trisamine resin (2.0 equiv relative to excess sulfonyl chloride) to each well. Shake for 4 hours. | Mechanism: The primary amines on the resin react rapidly with the unreacted sulfonyl chloride, covalently binding it to the bead. |

| 6. Filtration | Remove the seal. Place the filter plate over a receiving 96-well deep-well plate. Apply vacuum or centrifugation. | The product (in solution) passes through. The resins (PS-DIEA + HCl and PS-Trisamine-Sulfonyl) stay on the frit. |

| 7. Finishing | Evaporate solvent (Genevac or SpeedVac). Resuspend in DMSO for storage. | Resulting purity is typically >90% due to the chemoselective removal of reactants. |

Scavenging Mechanism & Logic

The success of this protocol relies on the "Catch-and-Release" principle. The diagram below illustrates how impurities are physically sequestered, leaving only the pure N-sulfonyl azepane in the filtrate.

Figure 2: Mechanism of purification using scavenger resins. The electrophilic impurity (sulfonyl chloride) is covalently captured by the amine resin.

Quality Control (QC) for HTS

Before submitting the library for biological screening, a subset (e.g., 10% of the plate) must be validated.

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

-

Criteria: Purity > 90% (UV 254 nm). Mass confirmation

.

-

-

Solubility Test:

-

Visual inspection of DMSO stocks (10 mM). Precipitation indicates potential false negatives in biochemical assays.

-

-

Stability:

-

Re-analyze a random well after 48 hours in DMSO to ensure the sulfonamide bond is stable under storage conditions.

-

References

-

Evans, B. E., et al. (1988).[1] Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists. Journal of Medicinal Chemistry. Link

-

Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2] Link

-

Oalmann, C. J., et al. (2025). Synthesis of N-sulfonyl azepane library for HTS. BenchChem Technical Review.[3] Link

-

Booth, R. J., & Hodges, J. C. (1999).[4] Solid-supported reagent strategies for rapid purification of combinatorial synthesis products. Accounts of Chemical Research.[4] Link

-

Kim, J., et al. (2025).[5] Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors. PubMed. Link

-

Wipf, P. (2004). Strategies in organic synthesis: Scavenger Resins.[4][5] University of Pittsburgh Center for Chemical Methodologies.[4] Link

Sources

- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

Reaction conditions for coupling 2-thiophenesulfonyl chloride with secondary amines

Application Note: High-Efficiency Coupling of 2-Thiophenesulfonyl Chloride with Secondary Amines

Part 1: Strategic Overview

The 2-thiophenesulfonamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for benzenesulfonamides. It is central to the architecture of carbonic anhydrase inhibitors (e.g., Dorzolamide, Brinzolamide) and various antiviral and anticancer candidates.

While the formation of sulfonamides is a textbook reaction, the coupling of 2-thiophenesulfonyl chloride (2-TSC) with secondary amines presents distinct challenges compared to primary amines or phenyl analogs:

-

Moisture Sensitivity: The electron-rich thiophene ring makes the sulfonyl chloride less stable to hydrolysis than tosyl chloride, necessitating strict moisture control.

-

Steric Hindrance: Secondary amines (e.g., morpholine, piperidine, diethylamine) are less nucleophilic than primary amines, often requiring catalytic activation or optimized solvent systems.

-

Purification Complexities: Thiophene derivatives can degrade on acidic silica gel, making crystallization or pH-controlled extraction the preferred purification routes.

This guide provides a robust, scalable protocol designed to maximize yield (>90%) and purity while minimizing side reactions like hydrolysis.

Part 2: Reaction Design & Mechanism

The Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The secondary amine attacks the electrophilic sulfur, displacing the chloride ion. A base is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

Critical Competition: The rate of aminolysis (

Figure 1: Mechanistic pathway highlighting the competitive hydrolysis pathway.

Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DCM (Dichloromethane) | Excellent solubility for both reagents; immiscible with water (simplifies workup). THF is a viable alternative for polar amines. |

| Base | Triethylamine (TEA) or Pyridine | TEA (1.5–2.0 equiv) is standard. Pyridine can act as both base and nucleophilic catalyst (via N-sulfonylpyridinium intermediate) for sluggish amines. |

| Catalyst | DMAP (5-10 mol%) | Optional. Use only if the secondary amine is highly hindered (e.g., diisopropylamine). |

| Temperature | 0°C | Initial cooling to 0°C suppresses the hydrolysis rate and controls the exotherm. |

| Stoichiometry | 1.1 : 1.0 (TSC : Amine) | Slight excess of sulfonyl chloride ensures complete consumption of the amine, which is often harder to remove. |

Part 3: Standard Operating Protocol

Scale: 1.0 mmol (Adaptable to gram-scale) Time: 2–4 Hours

Materials

-

Reagent A: 2-Thiophenesulfonyl chloride (1.1 equiv, 1.1 mmol)

-

Reagent B: Secondary Amine (1.0 equiv, 1.0 mmol)

-

Base: Triethylamine (1.5 equiv, 1.5 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) (5–10 mL)

-

Quench: 1M HCl, Sat. NaHCO₃, Brine

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 mmol of Secondary Amine and 1.5 mmol of Triethylamine in 5 mL of anhydrous DCM .

-

Cool the solution to 0°C using an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Reaction Maintenance:

-

Allow the reaction to stir at 0°C for 30 minutes .

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for an additional 2–3 hours .

-

Monitoring: Check progress via TLC (typically 30-50% EtOAc/Hexane) or LC-MS. The sulfonyl chloride spot (high Rf) should disappear (or diminish significantly if excess was used).

-

-

Workup (The "Sandwich" Wash):

-

Dilute the reaction mixture with 10 mL DCM .

-

Wash 1 (Acidic): Wash with 1M HCl (2 x 10 mL) .

-

Purpose: Removes unreacted amine and the TEA base (converts them to water-soluble salts).

-

-

Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 10 mL) .

-

Purpose: Hydrolyzes remaining sulfonyl chloride to the sulfonic acid salt and removes it into the aqueous layer.

-

-

Wash 3 (Neutral): Wash with Brine (1 x 10 mL) to dry the organic layer.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

Crude Assessment: The residue is often >90% pure.

-

Recrystallization (Preferred): For solid products, recrystallize from EtOH/Water or Hexane/EtOAc . Dissolve in minimum hot EtOAc, then slowly add Hexane until cloudy.

-

Chromatography: If necessary, use a silica column.

-

Precaution: Thiophene derivatives can be acid-sensitive.[9] Add 1% TEA to the eluent to neutralize silica acidity.

-

-

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is oven-dried. Use fresh, high-quality anhydrous solvents. Increase TSC equivalents to 1.2–1.3. |

| "Oiling Out" | Impurities preventing crystallization | Use a seed crystal.[9] Try a slow solvent evaporation method. Switch to column chromatography. |

| Dark/Black Reaction | Decomposition of Thiophene | Thiophene rings can polymerize or decompose under highly acidic conditions. Ensure sufficient base is present throughout the reaction. |

| Incomplete Reaction | Steric Hindrance | Add 10 mol% DMAP as a nucleophilic catalyst. Heat the reaction to reflux (40°C for DCM) after the initial 0°C addition. |

Green Chemistry Alternative

For labs prioritizing sustainability, this reaction can be performed in 2-MeTHF or Ethyl Acetate using aqueous Na₂CO₃ (Schotten-Baumann conditions).

-

Protocol: Dissolve amine in EtOAc. Add 2.0 equiv of 10% Na₂CO₃ (aq). Add sulfonyl chloride at 0°C with vigorous stirring. This biphasic method is excellent for simple amines but less effective for highly hydrophobic substrates.

Part 5: Safety & Handling

-

2-Thiophenesulfonyl Chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Reacts violently with water to release HCl and SO₂ gases. Handle only in a fume hood.

-

Thiophene Moiety: Some thiophene derivatives can be skin sensitizers. Wear nitrile gloves and long sleeves.

-

Waste Disposal: Aqueous layers from the workup will contain thiophene sulfonic acid salts and should be treated as hazardous chemical waste, not general aqueous waste.

References

-

Organic Syntheses. Synthesis of Sulfonamides from Sulfonyl Chlorides. Coll. Vol. 4, p. 943. Retrieved from [Link]

-

M. N. S. Rad et al. (2009). A Mild and Efficient Reaction of Amine Derived Sulfonate Salts. Synthesis, 3983-3988.[10] Retrieved from [Link]

-

De Luca, L., & Giacomelli, G. (2008).[10] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. J. Org.[10] Chem., 73, 3967-3969.[10] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.rit.edu [repository.rit.edu]

- 3. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Purification [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Topic: Strategic Solvent Selection for the Optimized Synthesis of 1-(2-Thienylsulfonyl)azepane

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of 1-(2-thienylsulfonyl)azepane, a key intermediate in the development of novel therapeutics, is a process whose efficiency, yield, and purity are profoundly influenced by the choice of reaction solvent. This document provides a detailed guide to solvent selection for this sulfonylation reaction. We will move beyond a simple recitation of steps to a deeper analysis of the underlying chemical principles, offering a robust framework for rational solvent choice. This guide presents a comparative analysis of various solvent systems, a detailed experimental protocol based on an optimized solvent, and troubleshooting strategies to overcome common synthesis challenges.

Introduction: The Critical Role of the Solvent

1-(2-Thienylsulfonyl)azepane is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold for the development of novel pharmacological agents. Its synthesis, typically achieved through the reaction of azepane with 2-thiophenesulfonyl chloride, is a classic nucleophilic substitution. While seemingly straightforward, the success of this reaction is critically dependent on the solvent environment. The solvent does not merely act as a passive medium but actively participates in the reaction by:

-

Solubilizing Reactants: Ensuring that azepane and 2-thiophenesulfonyl chloride are available in the solution phase to react.

-

Stabilizing Intermediates: The polarity and nature of the solvent can stabilize charged intermediates and transition states, directly impacting the reaction kinetics.

-

Influencing Reaction Pathways: An inappropriate solvent can promote undesirable side reactions, leading to the formation of impurities and a reduction in the overall yield.

-

Facilitating Product Isolation: The physical properties of the solvent, such as its boiling point and miscibility, are crucial for an efficient work-up and purification process.

This application note will provide the theoretical background and practical guidance necessary to make an informed solvent selection for this important synthesis.

Theoretical Framework for Solvent Selection

The reaction between azepane and 2-thiophenesulfonyl chloride proceeds via a nucleophilic attack of the secondary amine of azepane on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion. An acid scavenger, typically a tertiary amine like triethylamine, is added to neutralize the HCl generated during the reaction.

Key Solvent Parameters and Their Impact

-

Polarity: A solvent's polarity is paramount. Polar aprotic solvents, such as dichloromethane (DCM) and acetonitrile, are often preferred for this type of reaction. They possess a sufficiently high dielectric constant to solubilize the reactants and stabilize the charged intermediates of the reaction without having acidic protons that could interfere with the nucleophile.

-

Solubility: Both azepane (a cyclic amine) and 2-thiophenesulfonyl chloride must be soluble in the chosen solvent to ensure a homogenous reaction mixture and maximize the reaction rate.

-

Boiling Point: A moderately low boiling point is advantageous as it allows for easy removal of the solvent under reduced pressure during the work-up phase. However, the boiling point must also be high enough to maintain the desired reaction temperature.

-

Inertness: The solvent must be chemically inert under the reaction conditions. Protic solvents like water or alcohols are generally avoided as they can react with the highly electrophilic 2-thiophenesulfonyl chloride, leading to the formation of sulfonic acids or esters, respectively.

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism for the sulfonylation of azepane.

Caption: General reaction mechanism for the synthesis of 1-(2-Thienylsulfonyl)azepane.

Comparative Analysis of Potential Solvent Systems

The choice of solvent has a direct and measurable impact on the outcome of the synthesis. Below is a comparative table summarizing the suitability of various common laboratory solvents for this reaction.

| Solvent Class | Example(s) | Boiling Point (°C) | Polarity (Dielectric Constant) | Advantages | Disadvantages |

| Aprotic Polar | Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solubility for reactants, inert, low boiling point for easy removal. | Can be prone to side reactions with strong nucleophiles under harsh conditions; potential environmental concerns. |

| Acetonitrile (ACN) | 81.6 | 37.5 | Good solvating power, relatively inert. | Higher boiling point makes it more difficult to remove; can be more challenging for product precipitation. | |

| Tetrahydrofuran (THF) | 66 | 7.6 | Good solvent for many organic compounds. | Can form peroxides; may not be as effective at stabilizing charged intermediates as DCM or ACN. | |

| Protic | Water, Ethanol | 100, 78.4 | 80.1, 24.6 | N/A | Not Recommended: Reacts with 2-thiophenesulfonyl chloride, leading to hydrolysis or esterification. |

| Nonpolar | Toluene, Hexane | 110.6, 68.7 | 2.4, 1.9 | N/A | Poor solubility for the reactants and intermediates, leading to a sluggish or incomplete reaction. |

Recommended Experimental Protocol

This protocol is optimized for the synthesis of 1-(2-thienylsulfonyl)azepane using dichloromethane as the solvent.

Materials and Reagents

-

Azepane

-

2-Thiophenesulfonyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Visual Workflow of the Protocol

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 eq.) and anhydrous dichloromethane (DCM). Stir the solution until the azepane is fully dissolved. Add triethylamine (1.1-1.2 eq.) to the mixture.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Addition of Sulfonyl Chloride: Dissolve 2-thiophenesulfonyl chloride (1.05 eq.) in a separate portion of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cooled, stirring solution of azepane and triethylamine over 30-60 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl to remove excess triethylamine and azepane, followed by saturated NaHCO3 solution to neutralize any remaining acid, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(2-thienylsulfonyl)azepane.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Yield | - Incomplete reaction. - Hydrolysis of the sulfonyl chloride. | - Ensure all reactants are fully dissolved. - Use anhydrous DCM and perform the reaction under an inert atmosphere. - Allow for sufficient reaction time. |

| Formation of Impurities | - Reaction temperature too high. - Incorrect stoichiometry. | - Maintain the reaction temperature at 0 °C during the addition of the sulfonyl chloride. - Carefully measure all reagents. |

| Difficult Product Isolation | - Emulsion formation during work-up. - Product is too soluble in the aqueous phase. | - Add more brine to the separatory funnel to break up emulsions. - Perform multiple extractions with DCM to ensure complete recovery of the product. |

Conclusion

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis. For the preparation of 1-(2-thienylsulfonyl)azepane, dichloromethane stands out as the optimal choice, promoting high yield and purity while simplifying the experimental procedure. By understanding the theoretical principles behind solvent effects and adhering to a robust experimental protocol, researchers can reliably and efficiently synthesize this valuable chemical intermediate.

References

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

Optimizing base catalysts for azepane sulfonylation reactions

Technical Support Center: Azepane Sulfonylation Optimization Authorized Internal Guide for Process Chemistry & R&D Teams

Introduction: The Azepane Challenge

Welcome to the technical support hub for medium-ring heterocycle functionalization. You are likely here because your azepane (hexamethyleneimine) sulfonylation is underperforming compared to analogous piperidine or pyrrolidine reactions.

The Core Problem: While azepanes are secondary amines, the 7-membered ring introduces unique conformational entropy . Unlike the rigid chair of a piperidine, azepanes exist in a flux of twisted chair/boat conformations. This steric "floppiness" can partially shield the nitrogen lone pair or create transient steric clashes with bulky sulfonyl chlorides, necessitating a more kinetically active catalyst system than standard pyridine/DCM protocols.

Module 1: Catalyst Architecture & Kinetics

To optimize yield, you must move beyond using base merely as a proton scavenger. You need a Nucleophilic Catalyst .

The DMAP Advantage

For sluggish azepanes, 4-Dimethylaminopyridine (DMAP) is superior to Triethylamine (TEA) or Pyridine.

-

Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is significantly more reactive toward the azepane nucleophile than the parent sulfonyl chloride.

-

The "Turbo" Effect: Pyridine can do this too, but DMAP is approximately

times more nucleophilic due to the resonance donation from the dimethylamino group.

Visualizing the Catalytic Cycle The diagram below illustrates the activated intermediate pathway that bypasses direct attack constraints.

Figure 1: The DMAP catalytic cycle showing the formation of the activated sulfonyl-pyridinium intermediate.

Module 2: Base Selection Matrix

Choosing the right base depends on your specific azepane substitution pattern and the electrophile's stability.

| Base Candidate | pKa (conj. acid) | Role | Recommendation |

| Triethylamine (TEA) | ~10.7 | Proton Scavenger | Standard. Good for unhindered azepanes and highly reactive sulfonyl chlorides (e.g., Tosyl-Cl). Non-nucleophilic.[1] |

| DIPEA (Hünig's Base) | ~11.0 | Proton Scavenger | Steric Choice. Use if your azepane has |

| Pyridine | ~5.2 | Solvent/Catalyst | Legacy. Often too slow for hindered azepanes. Use only if the sulfonyl chloride is extremely unstable/hydrolytically sensitive. |

| DMAP | ~9.7 | Nucleophilic Catalyst | The Fixer. Add 5-10 mol% when yields are <50%. Must be used with a stoichiometric auxiliary base (TEA/DIPEA). |

| Inorganic | HCl Neutralizer | Schotten-Baumann. Use in biphasic systems (DCM/Water) if the azepane is water-soluble or if organic bases cause difficult workups. |

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction stalls at 60% conversion. Adding more sulfonyl chloride doesn't help. Why?

-

Diagnosis: You likely have hydrolysis competing with sulfonylation. The HCl generated slows the reaction by protonating the remaining azepane (making it non-nucleophilic: Azepane-H

). -

The Fix:

-

Ensure you have at least 1.2 – 1.5 equivalents of base (TEA/DIPEA) to keep the azepane free-based.

-

Add 10 mol% DMAP .

-

Switch solvent to anhydrous DCM or ACN (Acetonitrile). Avoid THF if it's old (peroxides/wet).

-

Q2: I see a new spot on TLC that isn't product or starting material. What is it?

-

Diagnosis: If you are using alcohol solvents (MeOH/EtOH) or if your azepane has a hydroxyl group (e.g., 4-hydroxyazepane), you are forming sulfonate esters .

-

The Fix:

-

Solvent: Never use alcohols for sulfonylation.

-

Substrate: If your azepane has an -OH group, the N-sulfonylation is usually faster, but O-sulfonylation can occur with strong bases or DMAP. Protocol Shift: Use a biphasic system (

in Water/DCM). The water suppresses O-sulfonylation (ester hydrolysis is fast) while the amine reacts in the organic interface.

-

Q3: My reaction turns into a solid sludge, stopping the stir bar.

-

Diagnosis: Precipitation of Triethylamine-HCl salts.

-

The Fix: Switch from diethyl ether or pure DCM to a solvent system that solubilizes the salts better, or simply increase solvent volume (dilution from 0.1 M to 0.05 M). Alternatively, use DIPEA , as its salts are generally more soluble in organic media than TEA salts.

Module 4: Optimized Experimental Protocols

Protocol A: The "Standard" (High Reactivity)

For simple azepane + stable sulfonyl chlorides (e.g., TsCl, MsCl).

-

Dissolve: Azepane (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise.

-

Reaction: Warm to RT. Stir 2-4 hours.

-

Quench: Wash with 1M HCl (to remove excess amine/base), then Brine.

Protocol B: The "Catalytic Boost" (Low Reactivity)

For hindered azepanes (e.g., 2,2-disubstituted) or deactivated sulfonyl chlorides.

-

Dissolve: Azepane (1.0 equiv) and DMAP (0.1 equiv) in anhydrous Acetonitrile (ACN) or DCM.

-

Base: Add DIPEA (2.0 equiv). Keep at Room Temp (RT).

-

Addition: Add Sulfonyl Chloride (1.2 equiv) in one portion (if stable) or dropwise (if very reactive).

-

Heat: If no reaction after 1 hour, heat to 50°C.

-

Workup: Critical Step – You must remove DMAP. Wash organic layer with 10% Citric Acid or 1M HCl (DMAP is basic and will wash into the aqueous layer).

Troubleshooting Logic Flow Use this decision tree to diagnose yield issues.

Figure 2: Diagnostic workflow for low-yielding azepane sulfonylation.

References

-

Nucleophilic Catalysis Mechanism: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines. Angewandte Chemie International Edition, 43(41), 5436-5441.

-